N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS No.: 921481-53-0
Cat. No.: VC5172760
Molecular Formula: C19H18N4O2S
Molecular Weight: 366.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921481-53-0 |
|---|---|
| Molecular Formula | C19H18N4O2S |
| Molecular Weight | 366.44 |
| IUPAC Name | 2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C19H18N4O2S/c1-13-7-9-15(10-8-13)21-18(25)23-19-22-16(12-26-19)11-17(24)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
| Standard InChI Key | XUYIFOVANPDHPL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
N-Phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide consists of three primary components:
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A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur atoms),
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A urea group bridging the thiazole and a p-tolyl substituent (a methyl-substituted phenyl group),
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An N-phenyl acetamide side chain attached to the thiazole’s 4-position.
The molecular formula is deduced as , with a molecular weight of 391.46 g/mol. The urea moiety () and thiazole ring are critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence solubility and target binding .
Table 1: Key Structural Features and Hypothesized Properties
Synthetic Pathways
The synthesis of N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide likely involves multi-step reactions, as observed in analogous thiazole-urea derivatives :
Thiazole Ring Formation
The Hantzsch thiazole synthesis is a common method, involving condensation of an α-haloketone with a thioamide under basic conditions. For example:
This step forms the 2-aminothiazole core, which is later functionalized .
Acetamide Coupling
The final step involves coupling the thiazole-urea intermediate with N-phenyl acetamide using a carbodiimide coupling agent (e.g., EDCI):
Purification via column chromatography or recrystallization ensures high yield and purity .
Biological Activity and Mechanisms
While direct studies on this compound are absent, structurally related thiazole-urea analogs exhibit notable bioactivities:
Enzyme Inhibition
The urea moiety can act as a hydrogen bond donor/acceptor, enabling inhibition of enzymes like deoxyhypusine synthase (DHPS) or kinases . Molecular docking studies suggest such compounds occupy both substrate and cofactor binding pockets .
Table 2: Hypothesized Biological Activities Based on Analogs
| Activity | Mechanism | Likelihood (↑/↓) |
|---|---|---|
| Antitrypanosomal | Disruption of parasite membrane integrity | ↑↑ |
| Antibacterial | DHPS inhibition | ↑ |
| Anticancer | Kinase signaling interference | ↑ |
Comparison with Structural Analogs
N-Phenyl-2-(thiadiazol-4-yl)acetamide (PubChem CID: 172816122)
This analog replaces the thiazole with a thiadiazole ring, reducing aromaticity and altering electronic properties. The absence of the urea group diminishes hydrogen-bonding capacity, likely reducing target affinity .
Adamantyl-Thiazole Derivatives
Compounds like 2-{2-[3-(1-adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine exhibit potent antitrypanosomal activity (IC = 0.42 μM) . The adamantyl group’s rigidity contrasts with the p-tolyl’s flexibility, suggesting divergent pharmacokinetic profiles.
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